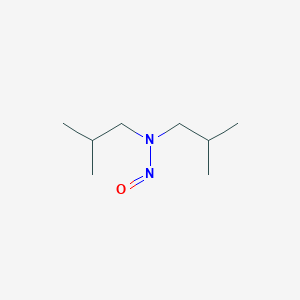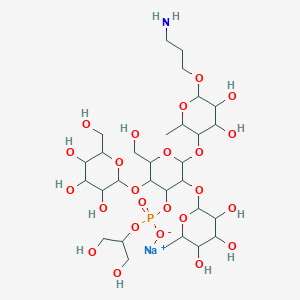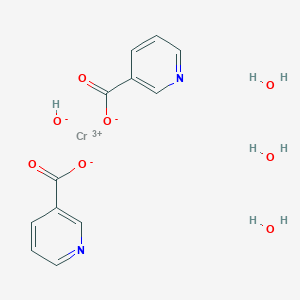
Chromium dinicotinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromium dinicotinate is a compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. It is a combination of chromium, an essential trace mineral, and nicotinic acid, a form of vitamin B3. The compound is believed to have various biochemical and physiological effects, making it a promising candidate for treating various health conditions.
Mécanisme D'action
The mechanism of action of chromium dinicotinate is not fully understood. However, it is believed to work by enhancing the activity of insulin, a hormone that regulates glucose metabolism. Chromium is known to enhance insulin sensitivity, while nicotinic acid is believed to improve blood lipid levels and reduce inflammation. Together, these compounds may work synergistically to improve glucose metabolism and reduce inflammation.
Effets Biochimiques Et Physiologiques
Chromium dinicotinate has been shown to have various biochemical and physiological effects. It has been found to improve glucose metabolism by enhancing insulin sensitivity and increasing glucose uptake in cells. The compound has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, chromium dinicotinate has been found to enhance cognitive function by improving blood flow to the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using chromium dinicotinate in lab experiments is its water solubility, which allows for easy preparation of solutions. Additionally, the compound is relatively stable and can be stored for long periods. However, one limitation of using chromium dinicotinate is its potential to interact with other compounds in the experimental system, which may affect the results.
Orientations Futures
There are several future directions for research on chromium dinicotinate. One area of interest is its potential to treat diabetes and related complications, such as diabetic neuropathy. Additionally, the compound may have applications in treating obesity and metabolic syndrome. Further research is also needed to better understand the mechanism of action of chromium dinicotinate and its potential interactions with other compounds. Finally, research is needed to determine the optimal dosage and administration of chromium dinicotinate for therapeutic use.
Conclusion
In conclusion, chromium dinicotinate is a promising compound with potential therapeutic benefits. Its ability to improve glucose metabolism, reduce inflammation, and enhance cognitive function makes it a promising candidate for treating various health conditions. Further research is needed to better understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of chromium dinicotinate involves the reaction of chromium chloride with nicotinic acid in the presence of a base. The resulting product is a reddish-brown powder that is water-soluble. The purity of the compound can be improved through recrystallization.
Applications De Recherche Scientifique
Chromium dinicotinate has been the subject of numerous scientific studies due to its potential therapeutic benefits. The compound has been explored for its ability to improve glucose metabolism, reduce inflammation, and enhance cognitive function. It has also been studied for its potential to treat various health conditions, including diabetes, obesity, and Alzheimer's disease.
Propriétés
Numéro CAS |
148485-16-9 |
|---|---|
Nom du produit |
Chromium dinicotinate |
Formule moléculaire |
C12H15CrN2O8 |
Poids moléculaire |
367.25 g/mol |
Nom IUPAC |
chromium(3+);pyridine-3-carboxylate;hydroxide;trihydrate |
InChI |
InChI=1S/2C6H5NO2.Cr.4H2O/c2*8-6(9)5-2-1-3-7-4-5;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+3;;;;/p-3 |
Clé InChI |
JZWMLLAQSWZDKL-UHFFFAOYSA-K |
SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
SMILES canonique |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |
Autres numéros CAS |
148485-16-9 |
Synonymes |
chromium dinicotinate chromium polynicotinate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



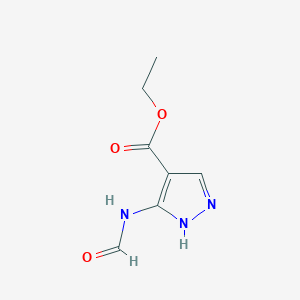
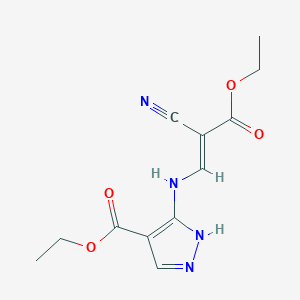
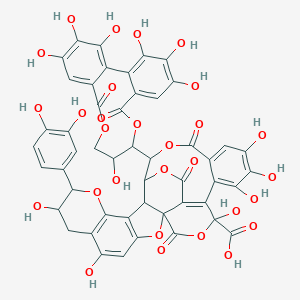
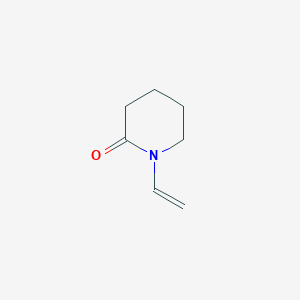
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
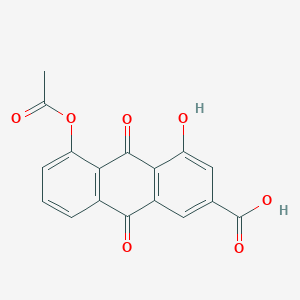
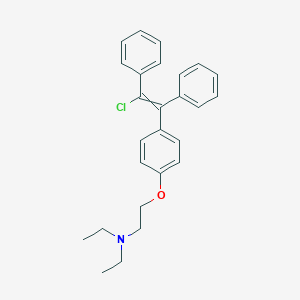
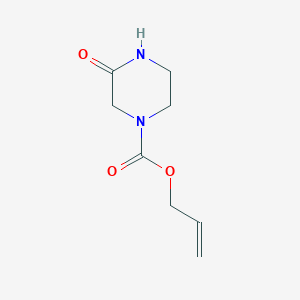
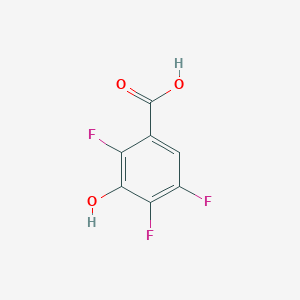
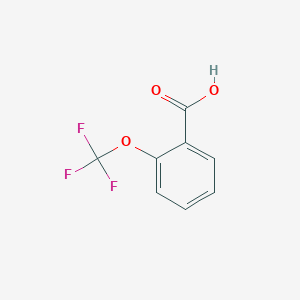
![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)
